Cis-Trans Isomerism: The Quantified 'Cis-Effect' in 1,2-Difluoroethylene
In contrast to the general rule for 1,2-disubstituted ethylenes, where the trans isomer is more stable, 1,2-difluoroethylene exhibits the 'cis-effect', wherein the cis isomer is thermodynamically favored. Ab initio calculations and experimental vibrational data confirm the cis isomer has 1086 cal/mol (1.08 kcal/mol) lower electronic energy than the trans isomer [1][2].
| Evidence Dimension | Relative Electronic Energy (Stability) |
|---|---|
| Target Compound Data | cis-1,2-Difluoroethylene (HFO-1132(Z)) is the reference state. |
| Comparator Or Baseline | trans-1,2-Difluoroethylene (HFO-1132(E)) is 1086 cal/mol (1.08 kcal/mol) higher in energy. |
| Quantified Difference | 1086 cal/mol (1.08 kcal/mol) |
| Conditions | Based on vibrational fundamentals and ΔH°650, as determined by ab initio calculations and experimental spectroscopic data [1][2]. |
Why This Matters
This reversed stability order directly impacts isomer ratios during synthesis, the thermodynamic driving force for isomerization, and the selection of the appropriate isomer for applications where stability or energy state is critical.
- [1] Bock, C. W., George, P., Mains, G. J., & Trachtman, M. (1979). An Ab initio study of the stability of the symmetrical and unsymmetrical difluoroethylenes relative to ethylene and monofluoroethylene. Journal of the Chemical Society, Perkin Transactions 2, (6), 814-821. View Source
- [2] Craig, N. C. (1969). Vibrational Assignments and Potential Constants for cis‐ and trans‐1,2‐Difluoroethylenes and Their Deuterated Modifications. The Journal of Chemical Physics, 51(3), 1127-1142. View Source
